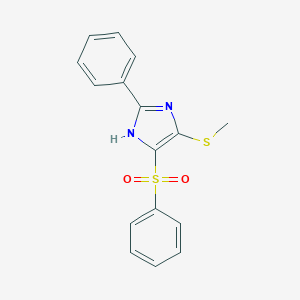
1-(Mesitylsulfonyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mesitylsulfonyl)-2-methylpiperidine (MES) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a nucleophile or a Lewis base in various chemical reactions.
Wirkmechanismus
1-(Mesitylsulfonyl)-2-methylpiperidine acts as a nucleophile or a Lewis base in various chemical reactions. It can form covalent bonds with electrophiles such as carbonyl compounds, imines, and halides. It can also coordinate with metal ions to form metal complexes. The unique properties of 1-(Mesitylsulfonyl)-2-methylpiperidine make it a versatile compound for various chemical reactions.
Biochemical and Physiological Effects:
1-(Mesitylsulfonyl)-2-methylpiperidine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to have anticonvulsant activity in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Mesitylsulfonyl)-2-methylpiperidine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Mesitylsulfonyl)-2-methylpiperidine has several advantages for lab experiments. It is a highly reactive compound that can be used as a nucleophile or a Lewis base in various chemical reactions. It is also easy to synthesize and has high purity. However, 1-(Mesitylsulfonyl)-2-methylpiperidine has some limitations for lab experiments. It is a highly reactive compound that can be dangerous if not handled properly. It can also be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(Mesitylsulfonyl)-2-methylpiperidine in scientific research. One direction is the development of new synthetic methods using 1-(Mesitylsulfonyl)-2-methylpiperidine as a reagent or a catalyst. Another direction is the use of 1-(Mesitylsulfonyl)-2-methylpiperidine in the synthesis of new compounds with potential biological activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Mesitylsulfonyl)-2-methylpiperidine and its potential use in medicine.
Conclusion:
In conclusion, 1-(Mesitylsulfonyl)-2-methylpiperidine is a highly reactive compound that has been widely used in scientific research. It has several advantages for lab experiments, including its reactivity and purity. However, it also has some limitations, including its potential danger if not handled properly and its cost. Further research is needed to fully understand the potential applications of 1-(Mesitylsulfonyl)-2-methylpiperidine in various scientific research fields.
Synthesemethoden
1-(Mesitylsulfonyl)-2-methylpiperidine can be synthesized through a reaction between mesitylsulfonyl chloride and 2-methylpiperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 1-(Mesitylsulfonyl)-2-methylpiperidine as a white solid with high purity.
Wissenschaftliche Forschungsanwendungen
1-(Mesitylsulfonyl)-2-methylpiperidine has been used in various scientific research fields such as organic chemistry, medicinal chemistry, and material science. It has been used as a reagent in the synthesis of various compounds such as β-lactams, pyridines, and isoquinolines. It has also been used as a catalyst in the synthesis of cyclic carbonates and as a ligand in the preparation of metal complexes.
Eigenschaften
Produktname |
1-(Mesitylsulfonyl)-2-methylpiperidine |
|---|---|
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-9-12(2)15(13(3)10-11)19(17,18)16-8-6-5-7-14(16)4/h9-10,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
GZKWIRAQHGTQIH-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)



